molecular formula C4H8O2 B089675 Propyl formate CAS No. 110-74-7

Propyl formate

Cat. No. B089675
CAS RN: 110-74-7
M. Wt: 88.11 g/mol
InChI Key: KFNNIILCVOLYIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of propyl formate involves various chemical reactions, with one notable method being its formation through the photolysis of n-propyl formate in the presence of NO2, O2, and Cl2. This process leads to the creation of peroxy formyl propyl nitrate among other products. The method demonstrates the complexity and the specific conditions required for synthesizing propyl formate derivatives (Vila, Argüello, & Malanca, 2016).

Molecular Structure Analysis

Investigations into the molecular structure of propyl formate and related compounds reveal a fascinating array of interactions and conformations. For instance, the study of ultrasonic relaxation and cis-trans isomerization in propyl formate has provided insights into its molecular parameters, indicating significant structural dynamics (Mirzaev, Khabibullaev, Kononenko, & Saidov, 2000).

Chemical Reactions and Properties

Propyl formate undergoes various chemical reactions, highlighting its reactivity and the formation of complex molecules. The study of radicals derived from n-propyl formate using the TiCl3-H2O2 method has successfully characterized the radicals formed, shedding light on its chemical behavior and potential applications (Smith & Karukstis, 1980).

Physical Properties Analysis

The density and viscosity of propyl formate mixed with aromatic hydrocarbons have been measured, offering valuable data on its physical interactions and behavior under different temperature conditions. This information is crucial for applications requiring specific physical properties (Rathnam, Jain, Mankumare, & Kumar, 2010).

Chemical Properties Analysis

The chemical properties of propyl formate, such as its reactivity with other compounds and its role in synthesis reactions, are of significant interest. For example, the palladium-catalyzed carbonylation of aryl and vinyl halides with phenyl formate demonstrates propyl formate's utility in synthesizing complex molecules without using external carbon monoxide, showcasing its versatility and efficiency in organic synthesis (Ueda, Konishi, & Manabe, 2012).

Scientific Research Applications

  • Ultrasonic Relaxation and Cis-Trans Isomerization : Studies on propyl formate have revealed its ultrasonic attenuation properties and molecular parameters, including the activation enthalpy and the enthalpy difference between trans- and cis-isomers. These findings are significant for understanding molecular dynamics and behavior at different temperatures (Mirzaev et al., 2000).

  • Conformational Change Profile : Further research in ultrasonic absorption spectra of propyl formate has led to insights into its unimolecular reaction and conformational changes in the liquid state. These studies contribute to the understanding of molecular behavior under different conditions (Kalampounias, 2020).

  • Metabolite Quantitation in Human Blood Serum : Propyl formate has been evaluated as a standard for quantitating serum metabolites in proton magnetic resonance spectroscopy. This highlights its potential application in biochemical assays and medical diagnostics (Kriat et al., 1992).

  • Photo-Oxidation Products : The photo-oxidation of propyl formate, particularly in the presence of NO2, has been studied, leading to the identification of various products including nitrates and peroxynitrates. This research is relevant to atmospheric chemistry and environmental studies (Vila et al., 2016).

  • Interstellar Chemistry : Propyl formate has been detected in star-forming regions like Sagittarius B2(N), indicating its presence in interstellar chemistry and contributing to our understanding of molecular complexity in space (Belloche et al., 2009).

  • Metastable Dissociations and McLafferty Rearrangement : Studies on propyl formate radical cations have explored their dissociation properties, contributing to the knowledge of ionization and fragmentation processes in mass spectrometry (Zha et al., 1990).

Safety And Hazards

Propyl formate can affect you when breathed in. Contact can irritate the skin and eyes. Breathing propyl formate can irritate the nose and throat . It is a flammable liquid and a fire hazard .

properties

IUPAC Name

propyl formate
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InChI

InChI=1S/C4H8O2/c1-2-3-6-4-5/h4H,2-3H2,1H3
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InChI Key

KFNNIILCVOLYIR-UHFFFAOYSA-N
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Canonical SMILES

CCCOC=O
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Molecular Formula

C4H8O2
Record name N-PROPYL FORMATE
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DSSTOX Substance ID

DTXSID3059391
Record name Formic acid, propyl ester
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Molecular Weight

88.11 g/mol
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Physical Description

N-propyl formate appears as a clear colorless liquid with a pleasant odor. Slightly soluble in water and less dense than water. Hence floats on water. Vapors are heavier than air., Colorless liquid with a pleasant odor; [Merck Index], Liquid, colourless to pale yellow liquid with a characteristic fruity, rum-plum odour
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Record name Propyl formate
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Boiling Point

80.00 to 82.00 °C. @ 760.00 mm Hg
Record name Propyl formate
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Flash Point

27 °F (NFPA, 2010)
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Solubility

22 mg/mL at 22 °C, miscible with alcohol, ether, most organic solvents; soluble in 1 ml in 45 ml water
Record name Propyl formate
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Density

0.895-0.905
Record name Propyl formate
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Vapor Pressure

82.6 [mmHg]
Record name Propyl formate
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Product Name

Propyl formate

CAS RN

110-74-7
Record name N-PROPYL FORMATE
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Record name Propyl formate
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Record name Propyl formate
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Record name Formic acid, propyl ester
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Record name PROPYL FORMATE
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Record name Propyl formate
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Melting Point

-92.9 °C
Record name Propyl formate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,710
Citations
MV Rathnam, RKR Singh… - Journal of Chemical & …, 2008 - ACS Publications
Excess volumes, V E , of the binary liquid systems of methyl formate, ethyl formate, propyl formate, and benzyl acetate each with bromo-, chloro-, and nitrobenzenes have been derived …
Number of citations: 58 pubs.acs.org
U Emmerling, G Figurski… - Journal of Chemical & …, 1998 - ACS Publications
Densities and kinematic viscosities have been measured for the system benzene + methyl formate at 20 C and for the systems benzene + ethyl formate, benzene + propyl formate, and …
Number of citations: 35 pubs.acs.org
EC Wagner - Journal of Chemical Education, 1950 - ACS Publications
… Erlenmeyer flask, but during the distillation of npropyl formate or n-propyl acetate a second dry (not tared) Erlenmeyer flask or a 4-inch test tube should be at hand in which to collect any …
Number of citations: 1 pubs.acs.org
AK Singh - International Journal of Chemical Science, 2019 - researchgate.net
The hydrolysis of propyl formate in binary water+ propanol-2 mixture was investigated volumetrically for kinetic studies. The rate of reaction decreases continuously with decreasing …
Number of citations: 9 www.researchgate.net
P Smith, KK Karukstis - Journal of Magnetic Resonance (1969), 1980 - Elsevier
… In the present work, we have extended the earlier studies by successfully investigating n-propyl formate as a substrate by means of the TiC13-H202 radicalgenerating technique, finding …
Number of citations: 24 www.sciencedirect.com
AK Singh - International Journal of Chemical Science, 2019 - researchgate.net
… effect on kinetic parameter and kinetic behavior of thermodynamic parameter on physical properties of solvent, I report here the outcome of acid catalyzed hydrolysis of propyl formate in …
Number of citations: 7 www.researchgate.net
JA Vila, GA Argüello, FE Malanca - The Journal of Physical …, 2016 - ACS Publications
… -oxidation of n-propyl formate, in both the presence and the absence of NO 2 , as well as the reaction mechanism. In the atmosphere, emissions of n-propyl formate could contribute to …
Number of citations: 2 pubs.acs.org
A Kumar, B Rajakumar - The Journal of Physical Chemistry A, 2019 - ACS Publications
… of hydrogen from the beta position (k –CH /k total ) is the most kinetically feasible pathway at 298 K which leads to the formation of acetone, ethyl formate and 2-oxo-propyl formate. It …
Number of citations: 2 pubs.acs.org
J Jalonen, JM Tedder, PH Vidaud - Journal of the Chemical Society …, 1980 - pubs.rsc.org
… esters of general formula C4Hs02 : propyl formate, ethyl acetate and methyl proprionate. … in the case of C3H; from propyl formate where a clearly erroneous appearance potential of 10.3 …
Number of citations: 2 pubs.rsc.org
SZ Mirzaev, PK Khabibullaev, VS Kononenko… - The Journal of …, 2000 - pubs.aip.org
… of pure propyl formate for … of propyl formate in the frequency range from 80 kHz to 150 MHz and in the temperature range from 20 to 70 C. The ultrasonic spectrum of the propyl formate …
Number of citations: 6 pubs.aip.org

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